![molecular formula C24H21N3 B14607003 3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) CAS No. 57637-71-5](/img/structure/B14607003.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole): is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a pyridine ring with two indole moieties, making it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) typically involves the condensation of 5-methyl-1H-indole with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), resulting in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions: 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties, which are highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new drugs for the treatment of diseases such as cancer, viral infections, and bacterial infections .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength .
作用機序
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) involves its interaction with specific molecular targets in biological systems. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
類似化合物との比較
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Similar structure but lacks the methyl group on the indole moieties.
3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-pyrrole): Similar structure but contains pyrrole instead of indole.
Uniqueness: The presence of both the pyridine ring and the methyl-substituted indole moieties in 3,3’-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole) provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds and enhances its potential for diverse applications in scientific research and industry .
特性
CAS番号 |
57637-71-5 |
|---|---|
分子式 |
C24H21N3 |
分子量 |
351.4 g/mol |
IUPAC名 |
5-methyl-3-[(5-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3/c1-15-3-5-22-18(11-15)20(13-26-22)24(17-7-9-25-10-8-17)21-14-27-23-6-4-16(2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
InChIキー |
PDLFLKOGMCDULK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


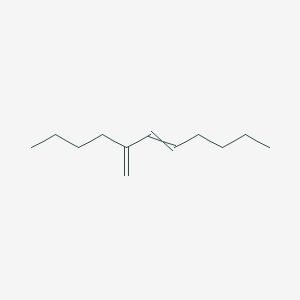
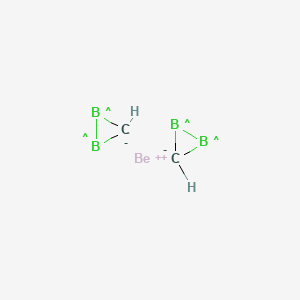
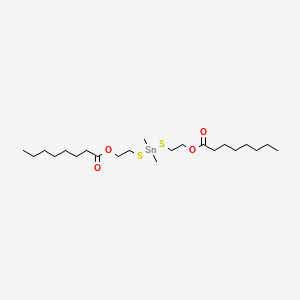

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
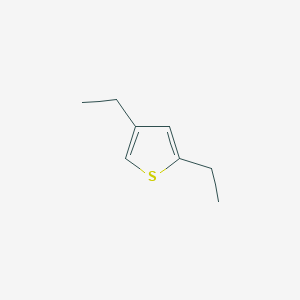
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
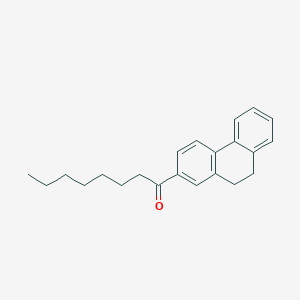
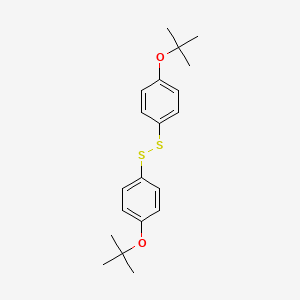
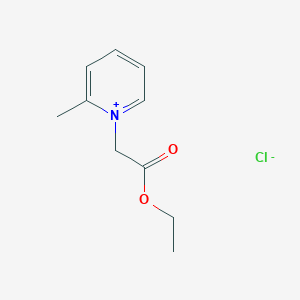
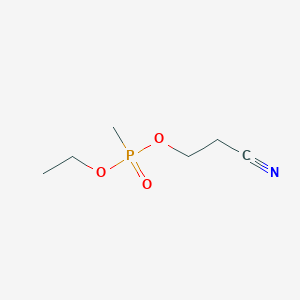
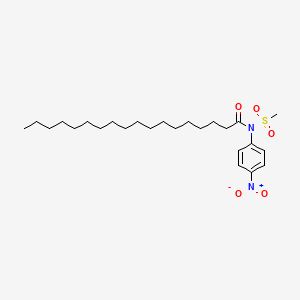
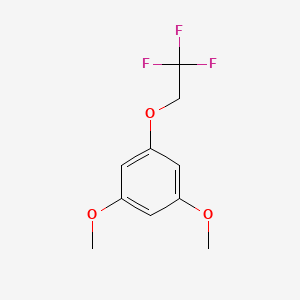
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
